molecular formula C27H28N2O6 B2675722 3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid CAS No. 879922-86-8

3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid

Cat. No.: B2675722
CAS No.: 879922-86-8
M. Wt: 476.529
InChI Key: RNWUENTVHCQPME-UHFFFAOYSA-N
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Description

The compound 3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid features a chromen-4-one core substituted with:

  • An ethyl group at position 6, contributing to hydrophobic interactions.
  • A pivaloyloxy (2,2-dimethylpropanoyloxy) ester at position 7, increasing lipophilicity and metabolic stability.
  • A propanoic acid chain at position 2, improving aqueous solubility and enabling salt formation for bioavailability .

Properties

IUPAC Name

3-[7-(2,2-dimethylpropanoyloxy)-6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6/c1-6-15-13-16-21(14-20(15)35-26(33)27(2,3)4)34-19(11-12-22(30)31)23(24(16)32)25-28-17-9-7-8-10-18(17)29(25)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWUENTVHCQPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C(C)(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-7-(pivaloyloxy)-4H-chromen-2-yl)propanoic acid is a synthetic derivative that incorporates multiple bioactive moieties, including a benzimidazole and chromenone structure. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N2O5C_{26}H_{30}N_{2}O_{5}, with a molecular weight of approximately 454.54 g/mol. The structure features a chromenone core that is known for its ability to intercalate into DNA, potentially disrupting cellular processes such as replication and transcription.

PropertyValue
Molecular FormulaC26H30N2O5
Molecular Weight454.54 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The benzimidazole moiety can inhibit various enzymes by binding to their active sites, which may lead to altered metabolic processes.
  • DNA Intercalation : The planar structure of the chromenone allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Receptor Binding : The compound may interact with specific cellular receptors, modulating signal transduction pathways that are critical for cell survival and proliferation.

Biological Activity Studies

Recent studies have explored the biological activities associated with this compound, focusing on its anticancer and neuroprotective properties.

Anticancer Activity

Research has indicated that derivatives of chromenone exhibit significant anticancer activity. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that derivatives with benzimidazole moieties significantly inhibited tumor growth in xenograft models.

Neuroprotective Effects

In neurological studies, compounds containing the benzimidazole structure have been shown to possess neuroprotective properties. They may exert these effects through antioxidant mechanisms or by modulating neurotransmitter levels. For example, compounds tested in models of Alzheimer's disease demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

Case Studies

  • Study on Anticancer Activity : A recent investigation evaluated a series of chromenone derivatives, including those similar to our compound, against breast cancer cell lines (MCF7). Results indicated a dose-dependent inhibition of cell growth, with IC50 values in the micromolar range.
  • Neuroprotection in Animal Models : In a study examining neuroprotective effects, mice treated with a benzimidazole-containing compound showed improved cognitive function in maze tests compared to controls. The mechanism was attributed to increased levels of brain-derived neurotrophic factor (BDNF).

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features:

Compound Name/ID Core Structure Key Substituents Molecular Formula (Inferred) Molecular Weight (g/mol)
Target Compound Chromen-4-one 6-Ethyl, 3-(1-methyl-benzoimidazol), 7-pivaloyloxy, 2-propanoic acid C₂₇H₂₅N₂O₇ ~513.5
1-[[1-[[N-(2-Chlorotrityl)]...] (9) Imidazole-tetrazole Chlorotrityl-protected tetrazole, propanoic acid C₃₃H₂₇ClN₆O₂ 575.06
1-[[1-(1H-Tetrazol-5-yl)...] (11) Imidazole-tetrazole Free tetrazole, propanoic acid C₁₄H₁₄N₆O₂ 298.12
14b (Nitro-CF₃ derivative) Benzoimidazole-propenoic acid 7-Nitro, 5-trifluoromethyl, propenoic acid C₁₂H₈F₃N₃O₄ 315.07
4-(5-(Benzyl...)butanoic acid (3) Benzoimidazole Benzyl-hydroxyethylamino, butanoic acid C₁₄H₁₇N₃O₃ 275.13

Key Observations :

  • Lipophilicity : The target compound’s pivaloyloxy group increases logP compared to analogs with free hydroxyls (e.g., 139399-43-2) or polar tetrazoles (9, 11) .
  • Solubility: The propanoic acid chain enhances aqueous solubility relative to esterified analogs (e.g., 14b’s propenoic acid) .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, CF₃ in 14b) contrast with the target’s electron-donating ethyl and pivaloyloxy groups, altering reactivity and binding .

Spectroscopic and Analytical Data

Compound Key Spectral Data
Target Not explicitly reported; expected ESI-MS ~514 (M+H⁺); ¹H-NMR signals for ethyl (δ 1.2–1.5), pivaloyl (δ 1.3), and propanoic acid (δ 2.5–3.0)
9 ESI-MS m/z 576.19 (M+H⁺); ¹H-NMR: δ 8.31 (d, 1H), 7.54–7.11 (m, 17H), 5.40 (s, 2H)
11 ESI-MS m/z 297.24 (M+H⁺); ¹H-NMR: δ 8.83 (s, 1H), 5.76 (s, 2H), 2.93 (t, 2H)
14b MP 279.4°C; MS m/z 315 (M⁺); ¹H-NMR: δ 8.37 (s, 1H), 1.95 (s, 3H)

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